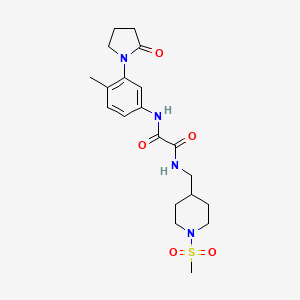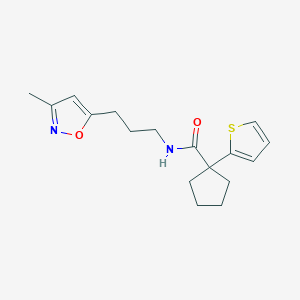
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its ability to interact with various biological targets, making it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
Herbicidal Properties
- Study on Pyridazinone Herbicides : Substituted pyridazinone compounds, including derivatives similar to the compound , were found to inhibit photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to that of other herbicides like atrazine. Certain modifications to the pyridazinone structure can lead to new herbicides with enhanced properties, such as resistance to metabolic detoxification in plants and additional mechanisms of action, like interference with chloroplast development (Hilton et al., 1969).
Synthesis of Novel Derivatives
- Novel Syntheses of Heterocyclic Compounds : Research has been conducted on the condensation of pyridazinone compounds with aromatic aldehydes to create novel derivatives. These include the synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and phthalazine derivatives. The structures of these synthesized compounds were established through elemental and spectral analyses, demonstrating the versatility of pyridazinone derivatives in chemical synthesis (Gaby et al., 2003).
properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)17-12-14(13-19-20-17)22-8-10-23(11-9-22)18(24)15-6-4-5-7-16(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZSDPDLPOCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2470748.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)
![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)




![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)

